Ethoxypropanol

Vue d'ensemble

Description

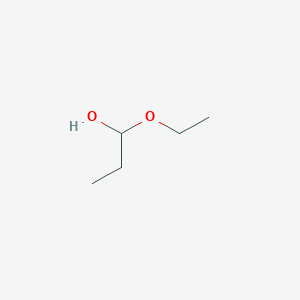

Ethoxypropanol, also known as 2-Propanol, 1-ethoxy-, is a clear, colorless liquid with a mild pleasant odor . It has the molecular formula C5H12O2 and is used in various industries including as an industrial solvent, chemical intermediate, printing, paints, and coatings .

Synthesis Analysis

This compound is a member of the Propylene Glycol Ether family. These Propylene glycol ethers are formed from the base catalyzed reaction of propylene oxide with alcohols .Molecular Structure Analysis

The molecular structure of this compound is represented by the IUPAC Standard InChI: InChI=1S/C5H12O2/c1-3-7-4-5 (2)6/h5-6H,3-4H2,1-2H3 . It has a molecular weight of 104.1476 .Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can react with alkali metals, nitrides, and strong reducing agents to generate flammable and/or toxic gases . It can also react with oxoacids and carboxylic acids to form esters plus water .Physical And Chemical Properties Analysis

This compound is a clear, colorless liquid having a mild pleasant odor . It has a specific gravity of 0.895 and a flash point of 40.5 °C (Closed cup) . It is also miscible with water, is hygroscopic, and provides good solvency for a wide variety of substances, including resins, inks, and adhesives .Applications De Recherche Scientifique

1. Catalytic Activity in Etherification

Ethoxypropanol is involved in the liquid-phase synthesis of ethers like 2-ethoxy-2-methylpropane (ETBE) and 2-ethoxy-2-methylbutane (TAEE). Research indicates that the catalytic activity for these syntheses is significantly influenced by the morphological properties of acidic ion-exchange resins. This finding is crucial for understanding the efficiency of ether production processes (Soto et al., 2018).

2. In Solid-Phase Peptide Synthesis

This compound-derived polymers, such as Cross-Linked Ethoxylate Acrylate Resin (CLEAR), have shown excellent properties in solid-phase peptide synthesis. These polymers demonstrate good swelling in a wide range of solvents, crucial for effective peptide chain assembly (Kempe & Bárány, 1996).

3. Reactions on Iron Surfaces

Studies on iron surfaces using methanol, ethanol, and isopropanol have shown that this compound forms alkoxy intermediates, which are significant in understanding chemical reactions on metal surfaces. This research provides insights into the surface chemistry relevant to industrial catalysis and material science (Benziger & Madix, 1980).

4. Phase Equilibria in Etherification

The chemical equilibrium in etherification reactions involving this compound is a vital area of study. Research into the synthesis of various ethers using isobutene and alcohols, including this compound, contributes to our understanding of reaction thermodynamics (Badia et al., 2016).

5. Separation of Ethoxylated Surfactants

This compound plays a role in the separation of ethoxylated surfactants using high-performance liquid chromatography. This application is particularly significant in the analysis and quality control of surfactants in industrial processes (Zeman, 1986).

Mécanisme D'action

Safety and Hazards

Ethoxypropanol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a flammable liquid and may cause drowsiness or dizziness . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Orientations Futures

New markets may open up for Ethoxypropanol as it can provide a solvent power, viscosity, and volatility that is similar to the ethylene oxide-based glycol ethers which are now facing some pressure from air and workplace regulations around the world . This compound can provide higher workplace exposure limits and, at present, is not listed as a HAP (Hazardous Air Pollutant) by the US Federal Government Clean Air Act .

Propriétés

IUPAC Name |

1-ethoxypropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O2/c1-3-5(6)7-4-2/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLBXCKSMESLGTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Propanol, 1(or 2)-ethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

52125-53-8 | |

| Record name | Propanol, 1(or 2)-ethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052125538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanol, 1(or 2)-ethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(6-Iodobenzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B1617446.png)

![Methyl 1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B1617451.png)

![6-Nitropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1617453.png)